Propargyl-PEG5-CH2CO2H
Overview
Description
Propargyl-PEG5-CH2CO2H is a compound that serves as a polyethylene glycol-based linker for proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are used to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Mechanism of Action
Target of Action
Propargyl-PEG5-CH2CO2H, also known as Propargyl-PEG4-CH2COOH, is a PEG-based linker used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The compound contains a propargyl group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, DCC) to form a stable amide bond . The propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Biochemical Pathways
The compound’s mode of action allows it to be involved in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and the compound’s role in this system allows it to selectively degrade target proteins .
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of copper ions is necessary for the CuAAC reaction . Additionally, the pH and temperature of the environment could potentially affect the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG5-CH2CO2H is synthesized through a series of chemical reactions involving polyethylene glycol and propargyl groups. The compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . The reaction conditions typically involve the use of copper catalysts and appropriate solvents to facilitate the cycloaddition reaction.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG5-CH2CO2H primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for the synthesis of complex molecules .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include copper catalysts, azide-containing molecules, and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction conditions typically involve mild temperatures and neutral pH to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from the reactions involving this compound are PROTAC molecules. These molecules consist of two different ligands connected by the this compound linker, one ligand for an E3 ubiquitin ligase and the other for the target protein .
Scientific Research Applications
Propargyl-PEG5-CH2CO2H has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Propargyl-PEG5-CH2CO2H is unique due to its ability to undergo click chemistry reactions and its role as a linker in PROTACs. Similar compounds include other PEG-based linkers and alkyne-containing molecules used in click chemistry. this compound stands out for its high efficiency and selectivity in forming PROTAC molecules .
List of Similar Compounds
- PEG-based linkers
- Alkyne-containing molecules
- Other PROTAC linkers
Properties
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O7/c1-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13(14)15/h1H,3-12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUMZZIPISUGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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